2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is typically synthesized through a palladium-catalyzed C-N cross-coupling reaction.
Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting the benzodioxole moiety with piperazine under controlled conditions.
Imidazoquinazolinone Formation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Studies: It is used in studies investigating the mechanisms of action of various biological pathways, particularly those involving microtubule dynamics.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with tubulin, a key protein in the formation of microtubules. By binding to tubulin, this compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer activity by targeting tubulin polymerization.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds have antioxidant properties and are used in various biological studies.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound is used in the synthesis of various pharmaceuticals and has similar structural features.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H25N5O4S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H25N5O4S/c31-22(29-11-9-28(10-12-29)14-16-5-7-20-21(13-16)34-15-33-20)8-6-19-24(32)30-23(26-19)17-3-1-2-4-18(17)27-25(30)35/h1-5,7,13,19,26H,6,8-12,14-15H2 |
InChI Key |
YZFPGZMVEXGCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4C(=O)N5C(=C6C=CC=CC6=NC5=S)N4 |
Origin of Product |
United States |
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